molecular formula C9H11NO2 B104586 N-Methoxy-N-methylbenzamide CAS No. 6919-61-5

N-Methoxy-N-methylbenzamide

Cat. No.: B104586
CAS No.: 6919-61-5
M. Wt: 165.19 g/mol
InChI Key: UKERDACREYXSIV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbenzamide (CAS: 6919-61-5), also known as a Weinreb amide, is a versatile reagent in organic synthesis. Its molecular formula is C₉H₁₁NO₂ (MW: 165.19 g/mol), featuring a benzamide core with N-methoxy and N-methyl substituents . Key properties include a density of 1.085 g/mL at 25°C, boiling point of 70°C at 0.1 mmHg, and a refractive index of 1.533 .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylbenzamide can be synthesized through the reaction of N-methylbenzoyl chloride with methanol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form N-methylbenzamide.

    Oxidation Reactions: It can be oxidized to form N-methoxy-N-methylbenzoic acid.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Research

Recent studies have explored the potential of N-methoxy-N-methylbenzamide derivatives as anticancer agents. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can enhance their efficacy against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancers. For instance, the presence of a methyl group at the 5 or 6 position has been shown to influence anticancer activity positively.

2.2 Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex organic molecules with potential biological activity. Its ability to form hydrogen bonds and π-π interactions is crucial for modulating biological activities such as enzyme inhibition or receptor activation .

Synthetic Applications

3.1 Weinreb Amides in Organic Synthesis

This compound is widely used as a Weinreb amide in organic synthesis, particularly in the preparation of β-enaminoketoesters and other heterocyclic compounds . This compound facilitates the synthesis of various derivatives through reactions with Grignard reagents under mild conditions, which enhances its utility in creating complex structures .

3.2 Structural Studies and Characterization

The compound's unique spectral features have been investigated using techniques such as NMR spectroscopy. Notably, ortho-substituted derivatives exhibit interesting NMR characteristics due to the presence of rotamers, which can be influenced by temperature changes . This property aids in understanding the compound's behavior in different chemical environments.

Biological Activities

4.1 Antibacterial and Antifungal Properties

Benzamide derivatives, including this compound, have demonstrated notable antibacterial and antifungal activities. These compounds are being studied for their potential therapeutic applications in treating infections caused by resistant strains .

4.2 Interaction with Biological Targets

Research indicates that this compound can interact with various biological targets, potentially leading to new therapeutic avenues for diseases such as multiple sclerosis, where its derivatives have been utilized in drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerEfficacy against A549, MDA-MB-231, PC3
AntibacterialActivity against resistant strains
AntifungalInhibition of fungal growth

Table 2: Synthetic Applications

ApplicationDescriptionReferences
Synthesis of β-enaminoketoestersReaction with Grignard reagents
Preparation of heterocyclesUtilization in microwave-assisted reactions
Structural characterizationInsights from NMR spectroscopy

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylbenzamide involves its ability to form stable intermediates through nucleophilic addition reactions. The methoxy group acts as a leaving group, allowing the formation of various functionalized products. The compound’s molecular targets include nucleophiles such as amines and thiols, which react with the carbonyl group to form new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamides

Substituent Effects on Reactivity and Stability

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Applications Notable Properties References
N-Methoxy-N-methylbenzamide N-OMe, N-Me Ketone synthesis, C–H activation High stability, bidentate coordination
4-(Dimethylamino)-N-methoxy-N-methylbenzamide 4-NMe₂, N-OMe, N-Me Catalysis, photophysical studies Electron-rich aromatic ring
4-(Allyloxy)-N-methoxy-N-methylbenzamide 4-O-allyl, N-OMe, N-Me Polymer chemistry, crosslinking agents Enhanced solubility in polar solvents
N,N-Diethyl-3-methylbenzamide (DEET) N-Et₂, 3-Me Insect repellent High skin penetration, rapid metabolism
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed reactions N,O-bidentate directing group

Key Findings :

  • Electronic Effects : Electron-donating groups (e.g., 4-NMe₂ in 2i) increase nucleophilicity of the aromatic ring, enhancing reactivity in electrophilic substitutions . In contrast, electron-withdrawing groups (e.g., 4-O-allyl in 2v) reduce ring reactivity but improve solubility .
  • Biological Activity: DEET (N,N-diethyl-3-methylbenzamide) exhibits insect-repellent properties due to its volatility and lipophilicity, unlike this compound, which is non-volatile and used solely in synthesis .
  • Coordination Chemistry : this compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide both act as directing groups in metal catalysis, but the latter’s hydroxyl group enables stronger hydrogen bonding .

Reaction Performance and Selectivity

Table 2: Reaction Yields and Selectivity

Reaction Type This compound 4-(Dimethylamino) Analogue (2i) DEET
Grignard Addition (Ketone Yield) 76% 81% Not applicable
O-Aylation vs. C-Acylation Predominantly O-acylation Not reported Not applicable
Stability under Acidic Conditions High Moderate Low (hydrolyzes rapidly)

Key Insights :

  • Grignard Reactions: this compound provides moderate yields (~76%) of ketones, while its 4-dimethylamino analogue (2i) achieves higher yields (81%) due to improved electron density .
  • Acylation Selectivity : In reactions with dianions, this compound undergoes exclusive O-acylation, avoiding competing C-acylation pathways .
  • Hydrolytic Stability : DEET degrades rapidly in acidic conditions, unlike this compound, which remains stable due to its robust N-alkyl groups .

Biological Activity

N-Methoxy-N-methylbenzamide (MMBA) is a compound of interest due to its various biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of MMBA, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is a disubstituted benzamide characterized by the presence of methoxy and methyl groups attached to the nitrogen atom of the amide functional group. Its molecular formula is C9H11NO2C_9H_{11}NO_2, and its structure can be represented as follows:

  • SMILES: CON(C)C(=O)c1ccccc1
  • InChI: 1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3

Antibacterial and Antifungal Effects

Research indicates that benzamide derivatives, including MMBA, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that MMBA can inhibit the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent .

Mechanochemical Reactions

Recent studies have explored the mechanochemical iodination of MMBA, yielding promising results in terms of reaction efficiency and selectivity. The application of trifluoroacetic acid (TFA) in these reactions resulted in high yields of monoiodinated products, indicating that MMBA can serve as a versatile substrate in organic synthesis .

Hepatotoxicity Studies

Investigations into the hepatotoxic effects of MMBA have been conducted alongside other compounds. Research has highlighted that while some related compounds may exhibit hepatotoxicity, MMBA's effects require further examination to establish its safety profile in biological systems .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including the use of N,O-dimethyl hydroxylamine hydrochloride and benzoic acid. Characterization techniques such as NMR spectroscopy have provided insights into the compound's structural properties, revealing interesting spectral features related to rotameric behavior at different temperatures .

Table: Summary of Biological Activities

Activity Description Reference
AntibacterialInhibits growth of various bacterial strains
AntifungalDemonstrates antifungal properties against specific fungal pathogens
Mechanochemical IodinationHigh yield monoiodination under mechanochemical conditions
HepatotoxicityRequires further study; related compounds show variable hepatotoxic effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methoxy-N-methylbenzamide, and how do reaction conditions influence yield and purity?

this compound (Weinreb amide) is typically synthesized via coupling of carboxylic acids with N,O-dimethylhydroxylamine. A widely used method involves activating the carboxylic acid with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in methanol, isopropyl alcohol, or acetonitrile, achieving yields >90% . Alternatively, direct acylation using benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane at ambient temperature yields the product in 93% yield . Variations in solvent polarity and stoichiometry of the coupling agent significantly affect purity, as evidenced by refractive index (n20/D 1.533) and density (1.085 g/mL) measurements .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Key characterization methods include:

  • 1H NMR : Peaks at δ 3.30–3.59 ppm (methoxy and methyl groups) and aromatic protons at δ 7.29–7.69 ppm confirm the structure .
  • HRMS : Molecular ion peaks (e.g., m/z 209.1301 for C11H16N2O2 derivatives) validate molecular weight and fragmentation patterns .
  • Near-infrared spectroscopy : Used to study hydrogen bonding interactions with thioacetamide in CCl4, revealing shifts in N-H and C=O stretching frequencies .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing β-trifluoromethyl enaminones using this compound?

The protocol involves treating this compound (1.0 eq.) with trifluoropropynyl derivatives (4.0 eq.) at −78°C, followed by quenching with H2O and amines. Key factors include:

  • Temperature control : Maintaining −78°C prevents side reactions.
  • Stoichiometry : Excess trifluoropropynyl ensures complete conversion.
  • Amine selection : Hydrazine or benzamidine yields pyrazole or pyrimidine products, respectively .

Q. What mechanistic considerations arise when using this compound as a Weinreb amide in nucleophilic acyl substitutions?

The amide’s chelating ability stabilizes tetrahedral intermediates during nucleophilic attacks, preventing over-reaction to ketones. This is critical in reactions with Grignard reagents or organolithium compounds. The methoxy group’s electron-donating effect enhances electrophilicity at the carbonyl carbon, facilitating selective acyl transfer .

Q. How can contradictions in reported synthetic yields (e.g., 88% vs. 93%) be resolved?

Discrepancies arise from:

  • Workup procedures : Rapid quenching and extraction improve yields.
  • Solvent choice : Polar aprotic solvents (e.g., CH2Cl2) enhance reactivity compared to alcohols.
  • Purification : Column chromatography vs. recrystallization impacts recovery rates .

Q. What safety protocols are essential when handling this compound?

  • Mutagenicity : Ames II testing shows lower mutagenicity than similar anomeric amides, but PPE (gloves, goggles) is mandatory .
  • Decomposition risk : DSC data indicates thermal instability; store at −20°C and avoid heating above 70°C .

Q. Data Analysis and Reproducibility

Q. How can hydrogen bonding interactions involving this compound be quantitatively analyzed?

Near-infrared spectroscopy in CCl4 reveals hydrogen bonding between the amide’s carbonyl group and thioacetamide’s N-H. Peak shifts at 6500–7000 cm⁻¹ (overtone regions) are quantified using Benesi-Hildebrand plots to determine association constants .

Q. What strategies validate the reproducibility of synthetic procedures across laboratories?

  • Standardized reagents : Use ≥98% purity N,O-dimethylhydroxylamine hydrochloride.
  • Inert atmosphere : Reactions under N2 minimize oxidation.
  • Inter-lab validation : Cross-check NMR (e.g., δ 3.30–3.59 ppm for CH3 groups) and HRMS data .

Q. Applications in Organic Synthesis

Q. How is this compound utilized in the synthesis of heterocycles?

It serves as a precursor for pyrazoles and pyrimidines via [3+2] cycloadditions or condensation with hydrazines. For example, reaction with 8-[(benzyloxy)amino]-8-oxooctanoyl chloride yields functionalized benzamides for bioactive molecule synthesis .

Q. What role does this amide play in transition-metal-catalyzed reactions?

In allylic substitutions, it acts as an acylating agent for fluorinated olefins. Lithiated intermediates (e.g., from methylsulfanylquinoxaline) react with the amide to form C-acylated products in 42% yield .

Properties

IUPAC Name

N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKERDACREYXSIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341044
Record name N-Methoxy-N-methylbenzamide
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6919-61-5
Record name N-Methoxy-N-methylbenzamide
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Record name N-Methoxy-N-methylbenzamide
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Record name N-Methoxy-N-methylbenzamide
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Synthesis routes and methods I

Procedure details

N,O-dimethyl hydroxyl amine hydrochloride (4.393 g, 45.037 mmol) was added to a stirred solution of benzoic acid (5.0 g, 40.943), EDC.HCl (9.418 g, 49.132) and N-methyl morpholine (4.141 g, 40.943 mmol) in dichloromethane (100 mL). The reaction mixture was stirred at rt for 4 h. After completion of the reaction, the reaction mixture was concentrated. Diethyl ether was added and the mixture was extracted with water and brine. The organic layer was dried over Na2SO4 and filtrated. Concentration of the organic layer furnished the title compound as a colorless liquid (4.933 g, 73%). [1H-NMR (CDCl3, 300 MHz) δ 7.72-7.64 (m, 2H), 7.52-7.36 (m, 3H), 3.58 (s, 3H), 3.38 (s, 3H); HPLC RtA=6.281 min. (98%); LCMS RtA=0.38 min; [M+H]+=166.1]
Name
N,O-dimethyl hydroxyl amine hydrochloride
Quantity
4.393 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.418 g
Type
reactant
Reaction Step One
Quantity
4.141 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

TBTU (4.73 g, 14.7 mmol) was added to a solution of 3-{(4-chloro-2-methoxybenzoyl)amino}benzoic acid (4.50 g, 14.7 mmol), N,O-dimethylhydroxylamine hydrochloride (1.72 g, 17.7 mmol) and i-Pr2NEt (7.60 g, 58.9 mmol) in DMF (29 mL) at 25°. The reaction mixture was stirred at 25° for 2.5 h. The mixture was diluted with EtOAc (200 mL). The resulting solution was successively washed with aqueous 1 N HCl (2×75 mL), water (2×75 mL), aqueous saturated NaHCO3 (2×75 mL) and brine (75 mL), then dried (MgSO4), filtered and concentrated under reduced pressure to give the corresponding N-methoxy-N-methylbenzamide of formula 6 (4.32 g, 84% yield) as a white solid:
Name
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1.13 g of benzoic acid (9.3 mmol), in 33 ml of methylene chloride at 0° C., was added N,O-dimethylhydroxylamine hydrochloride (906.7 mg; 10.23 mmol), 4.26 ml of triethylamine (3.09 g; 30.6 mmol) and 2-chloromethylpyridinium iodide (2.6 g; 10.23 mmol). After stirring at 25° C. for 12 hours, the reaction mixture was poured into 250 ml of methylene chloride, then this solution was extracted with 150 ml of 1N hydrochloric acid, 150 ml saturated, aqueous solution of sodium bicarbonate, and 150 ml of brine. The organic extracts were dried (MgSO4), filtered and evaporated under reduced pressure to give a oil, which was purified by flash chromatography (SiO2; 50% ethyl acetate/hexane) to give 0.872 of N-methoxy-N-methyl-benzenecarboxamide as an oil: Anal. Calc'd. for C9H11NO2+0.25 H2O: C, 63.70; H, 6.29; N 8.14. Found: C, 63.73; H, 6.83; N, 8.25
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
906.7 mg
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step One
Name
2-chloromethylpyridinium iodide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid (100.0 mg, 0.250 mmol) in 1.2 mL of methylene chloride under at atmosphere of argon at 0° C. was added N,N-carbonyldiimidazole (48.2 mg, 0.297 mmol) with stirring. After 30 minutes N,O-dimethylhydroxylamine hydrochloride (59.9 mg, 0.614 mmol) was added and the resultant suspension was warmed to room temperature, stirred for 24 hours and then 10 mL of water and 10 mL of ethyl acetate were added. The organic layer was separated, washed with 10 mL of 1N NaOH, 10 mL of water, 10 mL of brine, dried over sodium sulfate, and filtered. Approximately 2 g of silica gel were added and the mixture was evaporated to dryness under reduced pressure. The residue was purified by column chromatography over silica gel eluting with a linear gradient from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes over 20 minutes to yield 4-[5-(1-cyclopent)4-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]-N-methoxy-N-methylbenzamide (55 mg, 50%) as a white solid.
Name
4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
48.2 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
59.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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